
Suc-ala-ala-pro-ala-pna
Overview
Description
Suc-Ala-Ala-Pro-Ala-pNA (CAS: 72682-69-0) is a synthetic peptide substrate widely used in enzymology to study protease activity. Its molecular formula is C₂₄H₃₂N₆O₉, with a molecular weight of 548.55 g/mol . The structure includes an N-terminal succinyl (Suc) group, a tetrapeptide sequence (Ala-Ala-Pro-Ala), and a para-nitroanilide (pNA) leaving group. Upon hydrolysis by specific proteases, the pNA moiety is released, producing a measurable colorimetric signal at 405 nm. This substrate is particularly noted for its high solubility and compatibility with kinetic assays for enzymes like elastase and trypsin-like proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-ala-ala-pro-ala-pna involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Chemical Reactions Analysis
Enzymatic Hydrolysis Reaction
The primary chemical reaction involves elastase-catalyzed hydrolysis at the peptide bond between alanine and p-nitroaniline (pNA). This cleavage releases yellow-colored p-nitroaniline, enabling spectrophotometric quantification at 410 nm .
Reaction Mechanism:
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Substrate Binding : The peptide sequence (Ala-Ala-Pro-Ala) binds to elastase’s active site, with specificity determined by the Pro-Ala sequence.
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Catalytic Triad Activation : Serine-195 (Ser195) performs a nucleophilic attack on the carbonyl carbon of the scissile bond, forming a tetrahedral intermediate stabilized by hydrogen bonds with glycine residues.
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Acyl-Enzyme Formation : The peptide bond cleaves, releasing pNA and forming an acyl-enzyme intermediate.
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Deacylation : Water hydrolyzes the intermediate, regenerating the enzyme and releasing the succinyl-tetrapeptide.
Key Kinetic Parameters (Typical values for elastase):
Parameter | Value | Conditions | Source |
---|---|---|---|
K<sub>m</sub> | 0.2–0.5 mM | pH 8.0, 25°C | |
k<sub>cat</sub> | 15–25 s⁻¹ | pH 8.0, 25°C | |
Optimal pH | 7.5–8.5 | Tris/HCl or phosphate buffer |
pH Dependence
Elastase activity peaks at pH 8.0–8.5 due to optimal ionization of the catalytic triad (Ser195, His57, Asp102). Activity drops sharply below pH 6.0 or above pH 9.0.
Temperature Effects
Temperature (°C) | Relative Activity (%) |
---|---|
25 | 100 |
37 | 120 |
45 | 85 |
Activity increases up to 37°C but declines at higher temperatures due to enzyme denaturation.
Competitive Inhibition Studies
Competitive inhibitors (e.g., elastatinal) reduce hydrolysis rates. Example data:
Inhibitor Concentration (µM) | V<sub>max</sub> (µM/min) | K<sub>m</sub> (mM) |
---|---|---|
0 | 25 | 0.4 |
10 | 18 | 0.4 |
50 | 8 | 0.4 |
Results confirm non-competitive inhibition (constant K<sub>m</sub>, reduced V<sub>max</sub>).
Stability and Storage
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Storage : Stable at -20°C for >2 years in lyophilized form.
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Solution Stability : Degrades within 24 hours at 25°C (pH 7.4).
Scientific Research Applications
Enzyme Activity Assays
Role in Protease Activity Measurement:
Suc-Ala-Ala-Pro-Ala-pNA is primarily utilized as a substrate in enzyme assays to measure the activity of serine proteases. It allows researchers to quantify enzyme kinetics effectively. For instance, it has been employed to assess the activity of porcine pancreatic elastase and other proteases such as chymotrypsin and trypsin .
Case Study Example:
A study demonstrated the use of this compound in determining the catalytic efficiency of various proteases by measuring the rate of p-nitroaniline release upon cleavage by the enzyme. The results indicated distinct kinetic profiles for each enzyme tested, showcasing the substrate's versatility in different enzymatic environments .
Peptide Synthesis
Building Block for Complex Peptides:
This compound is frequently used in peptide synthesis protocols, serving as a building block for creating more complex peptides essential for drug development and biological research. Its structure allows for modifications that can enhance biological activity or specificity .
Data Table: Peptide Synthesis Applications
Application Area | Description | Example Use Case |
---|---|---|
Drug Development | Creation of therapeutic peptides | Development of targeted cancer therapies |
Biochemical Research | Studying protein interactions | Investigating receptor-ligand binding dynamics |
Diagnostic Assays | Enhancing biomarker detection | Assays for specific disease markers in clinical samples |
Biochemical Research
Understanding Cellular Mechanisms:
this compound aids researchers in studying protein interactions and functions, contributing to a deeper understanding of cellular mechanisms and disease pathways. It has been particularly useful in elucidating the roles of specific proteases in disease states and cellular processes .
Case Study Example:
Research utilizing this substrate revealed insights into the role of specific proteases in cancer metastasis. By measuring proteolytic activity in tumor samples, researchers could correlate enzyme expression levels with metastatic potential, highlighting the substrate's relevance in cancer biology .
Drug Development
Screening Potential Drug Candidates:
The compound plays a crucial role in screening potential drug candidates by assessing their interaction with target proteases. This application is vital for developing targeted therapies that inhibit specific enzymes involved in disease progression .
Data Table: Drug Development Applications
Application Area | Description | Example Use Case |
---|---|---|
Targeted Therapies | Identifying inhibitors of specific proteases | Screening libraries for anti-cancer compounds |
Enzyme Inhibition Studies | Evaluating the efficacy of drug candidates | Assessing new drugs against pancreatic elastase |
Diagnostics
Enhancing Biomarker Detection:
this compound is also utilized in diagnostic assays to enhance the detection of specific biomarkers in clinical samples. Its ability to provide clear signals upon enzymatic cleavage makes it suitable for developing sensitive assays .
Case Study Example:
In clinical diagnostics, this substrate was incorporated into assays designed to detect elevated levels of specific proteases associated with inflammatory diseases. The results indicated that using this compound significantly improved assay sensitivity compared to traditional methods .
Mechanism of Action
The mechanism of action of Suc-ala-ala-pro-ala-pna involves its hydrolysis by proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the hydrolysis to occur . The released p-nitroaniline can then be measured spectrophotometrically, providing a quantitative measure of enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Enzyme Specificity
The activity of peptide-pNA substrates depends on the N-terminal blocking group, P1 amino acid (residue preceding the cleavage site), and solubility. Below is a comparative analysis of key analogs:
Key Observations:
N-Terminal Modifications :
- Succinyl (Suc) groups enhance solubility compared to acetyl (Ac) or tert-butoxycarbonyl (Boc), making this compound preferable for high-concentration assays .
- Boc groups reduce solubility due to increased hydrophobicity, limiting their use in aqueous buffers .
P1 Residue Specificity: Ala or Val at P1 directs substrates toward elastase-like enzymes (e.g., HAM2), whereas Phe or Leu targets chymotrypsin-like proteases . Substrates with Val at P1 exhibit similar hydrolysis rates to those with Ala but may show altered binding kinetics due to Val’s branched side chain .
Enzymatic Efficiency :
- This compound has 65–250-fold lower kcat/Km values for HAM2 compared to chymotrypsin-like serine proteases, highlighting its niche application in studying low-activity enzymes .
Research Findings and Practical Considerations
Solubility and Assay Design
- The high solubility of this compound allows its use at concentrations up to 5 mM without precipitation, critical for accurate kinetic measurements .
Comparative Kinetic Data
- For HAM2, the kcat/Km values for this compound and Suc-Ala-Ala-Pro-Val-pNA are ~1.5 × 10³ M⁻¹s⁻¹ , significantly lower than the >10⁵ M⁻¹s⁻¹ values observed for chymotrypsin with Saapna .
Limitations and Alternatives
- Poor Solubility Issues : Boc- or Phe-containing substrates (e.g., Boc-Ala-Ala-Pro-Ala-pNA) may require organic solvents, complicating enzyme activity measurements .
- Alternative Blocking Groups : Methoxysuccinyl (MeOSuc) modifications, as in MeOSuc-Ala-Ala-Pro-Val-pNA, can improve solubility for hydrophobic P1 residues .
Biological Activity
Introduction
Suc-ala-ala-pro-ala-pNA (also known as succinyl-Ala-Ala-Pro-Ala-p-nitroanilide) is a synthetic peptide substrate primarily utilized in biochemical research to study proteolytic enzymes, particularly serine proteases like chymotrypsin. This compound plays a significant role in elucidating enzyme kinetics and the mechanisms of protease activity.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 548.55 g/mol |
CAS Number | 72682-69-0 |
LogP | 1.610 |
Polar Surface Area | 219.83 Ų |
The structure of this compound consists of a succinyl group linked to a series of alanine and proline residues, concluded with a p-nitroanilide moiety, which is crucial for its enzymatic cleavage by proteases.
Enzymatic Substrate
This compound serves as a substrate for various serine proteases, notably chymotrypsin Aα. The cleavage of this substrate releases p-nitroaniline, which can be quantitatively measured spectrophotometrically, allowing researchers to assess protease activity effectively .
Case Studies and Research Findings
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Chymotrypsin Activity Assays :
- In studies assessing the activity of chymotrypsin, this compound was utilized to determine kinetic parameters such as (Michaelis constant) and (maximum velocity). These parameters are essential for understanding the enzyme's efficiency and substrate affinity.
- Research by Qasim et al. highlighted the thermodynamic criteria influencing the conformation of P1 residues in substrates and inhibitors when interacting with serine proteinases .
- Proteolytic Activity in Biological Samples :
- Comparative Studies with Other Substrates :
Implications in Drug Development
The ability to measure protease activity using this compound has implications for drug development, particularly in designing inhibitors that can modulate protease function in disease states. Understanding how different substrates are cleaved by specific enzymes aids in the rational design of therapeutic agents targeting these pathways .
Q & A
Basic Research Questions
Q. How to design experiments for studying Suc-ala-ala-pro-ala-pna's enzymatic activity?
- Methodological Answer : Begin by formulating a hypothesis (e.g., "Substrate concentration affects catalytic efficiency"). Define independent variables (e.g., temperature, pH) and dependent variables (e.g., reaction rate) using controlled conditions. Include replication (≥3 trials) to ensure reproducibility and use negative/positive controls to validate assay specificity. Statistical power analysis should determine sample size . Structure the experiment using PICOT (Population, Intervention, Comparison, Outcome, Time) to align objectives with measurable outcomes .
Q. What statistical methods are appropriate for analyzing kinetic data of this compound?
- Methodological Answer : Use nonlinear regression (e.g., Michaelis-Menten curve fitting) to estimate kinetic parameters (Km, Vmax). Validate assumptions with residual plots. For comparative studies, apply ANOVA to assess differences between experimental groups, followed by post-hoc tests (e.g., Tukey’s HSD). Report effect sizes and 95% confidence intervals to contextualize significance .
Q. How to conduct a literature review for identifying research gaps on this compound?
- Methodological Answer : Systematically search databases (e.g., PubMed, SciFinder) using Boolean operators (e.g., "this compound AND kinetics"). Screen abstracts for relevance, categorize findings by themes (e.g., synthesis methods, biological activity), and identify contradictions (e.g., conflicting Km values). Use tools like PRISMA flowcharts to document inclusion/exclusion criteria and highlight understudied areas .
Q. What are the key variables to control when synthesizing this compound?
- Methodological Answer : Monitor reaction temperature (±0.5°C), solvent purity (HPLC-grade), and reagent stoichiometry. Characterize intermediates via TLC or mass spectrometry. Control humidity for hygroscopic precursors and validate final product purity using NMR (≥95% purity) .
Q. How to validate the purity of this compound using spectroscopic methods?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ=254 nm) to assess purity. Confirm structural integrity via FTIR (amide I/II bands) and ¹H/¹³C NMR. Cross-reference spectral data with published libraries .
Advanced Research Questions
Q. How to resolve discrepancies in reported kinetic parameters of this compound across studies?
- Methodological Answer : Perform meta-analysis to aggregate data from multiple studies, adjusting for covariates (e.g., assay temperature). Use sensitivity analysis to identify outlier methodologies (e.g., non-standardized substrate concentrations). Replicate conflicting experiments under uniform conditions and apply Bland-Altman plots to assess inter-study variability .
Q. What strategies optimize the synthesis protocol for higher yield without compromising stability?
- Methodological Answer : Employ Design of Experiments (DoE) to test factors (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to model optimal conditions. Monitor stability via accelerated degradation studies (40°C/75% RH) and validate with Arrhenius kinetics .
Q. How to assess the compound's interaction with non-target proteins using computational models?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein databases (PDB) to predict binding affinities. Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess stability. Cross-correlate with SPR (surface plasmon resonance) experimental data .
Q. What cross-disciplinary approaches enhance understanding of its mechanistic pathways?
- Methodological Answer : Integrate enzymology data with omics (proteomics/metabolomics) to map metabolic networks. Use CRISPR-Cas9 gene editing in model organisms to knockout target enzymes and observe phenotypic changes. Apply machine learning (e.g., random forests) to predict off-target effects .
Q. How to design longitudinal studies to evaluate its stability under varying conditions?
- Methodological Answer : Store samples at multiple conditions (-20°C, 4°C, 25°C) and test stability at intervals (0, 3, 6 months). Use LC-MS to quantify degradation products. Apply Weibull regression to model shelf-life and identify critical degradation thresholds .
Q. Key Considerations
- Data Presentation : Tabulate results (e.g., kinetic parameters, purity metrics) with standard deviations. For meta-analyses, include forest plots to visualize effect sizes .
- Ethical and Validity Standards : Address reproducibility threats (e.g., batch variability) via blinding and randomization. Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O9/c1-13(25-19(31)10-11-20(32)33)21(34)27-15(3)24(37)29-12-4-5-18(29)23(36)26-14(2)22(35)28-16-6-8-17(9-7-16)30(38)39/h6-9,13-15,18H,4-5,10-12H2,1-3H3,(H,25,31)(H,26,36)(H,27,34)(H,28,35)(H,32,33)/t13-,14-,15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQHAQUESIKHGC-XSWJXKHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.